Benzyl methyl(piperidin-4-ylmethyl)carbamate Benzyl methyl(piperidin-4-ylmethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 746578-71-2
VCID: VC2677997
InChI: InChI=1S/C15H22N2O2/c1-17(11-13-7-9-16-10-8-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3
SMILES: CN(CC1CCNCC1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

Benzyl methyl(piperidin-4-ylmethyl)carbamate

CAS No.: 746578-71-2

Cat. No.: VC2677997

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Benzyl methyl(piperidin-4-ylmethyl)carbamate - 746578-71-2

Specification

CAS No. 746578-71-2
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name benzyl N-methyl-N-(piperidin-4-ylmethyl)carbamate
Standard InChI InChI=1S/C15H22N2O2/c1-17(11-13-7-9-16-10-8-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3
Standard InChI Key SXPPVIOGKHFMQQ-UHFFFAOYSA-N
SMILES CN(CC1CCNCC1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CC1CCNCC1)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Benzyl methyl(piperidin-4-ylmethyl)carbamate belongs to the class of carbamate compounds, characterized by a carbamate functional group (-N-CO-O-). In this compound, the nitrogen atom is substituted with a methyl group and a piperidin-4-ylmethyl group, while the oxygen is connected to a benzyl group.

Structural Features

The compound consists of several key structural elements:

  • A benzyloxy moiety (C₆H₅CH₂-O-)

  • A carbonyl group (C=O)

  • A nitrogen atom with two substituents:

    • A methyl group (CH₃-)

    • A piperidin-4-ylmethyl group (a methyl group attached to position 4 of the piperidine ring)

This structure combines features found in compounds such as Benzyl methyl(piperidin-4-yl)carbamate and Benzyl (piperidin-4-ylmethyl)carbamate , with modifications that potentially alter its physicochemical and biological properties.

Physical and Chemical Properties

Based on analysis of structurally similar compounds, the following properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₅H₂₂N₂O₂Structural analysis
Molecular Weight~262 g/molCalculated from molecular formula
Physical StateSolid at room temperatureCommon for similar carbamates
SolubilityLikely soluble in organic solvents; limited water solubilityBased on similar carbamates
Storage ConditionsRecommended under inert atmosphere at 2-8°CSimilar to related compounds

Structural Comparison with Related Compounds

Understanding the structural relationships between Benzyl methyl(piperidin-4-ylmethyl)carbamate and documented compounds provides valuable context for predicting its properties and behavior.

Comparative Structural Analysis

CompoundStructural RelationshipCAS NumberReference
Benzyl methyl(piperidin-4-yl)carbamateLacks the methyl linker between piperidine and carbamate N553672-39-2
Benzyl (piperidin-4-ylmethyl)carbamateLacks the methyl substituent on carbamate N132431-09-5
Benzyl (4-methylpiperidin-4-yl)carbamateHas methyl at position 4 of piperidine instead of as a linker676559-74-3

Functional Implications of Structural Differences

The specific structural features of Benzyl methyl(piperidin-4-ylmethyl)carbamate likely influence several properties:

  • The N-methyl group on the carbamate increases lipophilicity compared to des-methyl analogues

  • The piperidin-4-ylmethyl group provides a flexible linker that may impact binding to biological targets

  • The benzyl ester portion offers chemical reactivity useful for further transformations

These structural elements collectively determine the compound's physicochemical profile, potentially affecting its solubility, membrane permeability, metabolic stability, and biological activity.

Analytical Characterization

For identification and purity analysis of Benzyl methyl(piperidin-4-ylmethyl)carbamate, several analytical techniques would be appropriate, based on methods used for similar compounds:

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) spectroscopy

    • ¹H NMR would show characteristic signals for the benzyl group (aromatic protons at δ ~7.2-7.4 ppm)

    • Signals for methyl groups and piperidine ring protons would appear in the aliphatic region

  • Mass Spectrometry (MS)

    • Would show molecular ion peak corresponding to the calculated molecular weight

    • Fragmentation pattern would likely include loss of the benzyl group and carbamate fragments

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be suitable for purity determination, similar to methods used for related carbamate compounds .

Research Gaps and Future Directions

The current literature reveals several areas where further research on Benzyl methyl(piperidin-4-ylmethyl)carbamate would be valuable:

  • Development and optimization of specific synthetic routes

  • Comprehensive characterization of physical and chemical properties

  • Investigation of biological activities and structure-activity relationships

  • Exploration of potential pharmaceutical applications

  • Assessment of metabolic pathways and pharmacokinetic properties

Such studies would enhance understanding of this compound and potentially reveal applications in drug discovery or as a synthetic intermediate.

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